
1-(Oxolan-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-3-yl)propan-2-ol, also known as 3-Oxolanemethanol, 2-methyl-2-(3-oxolan-3-yl)propan-1-ol, or MPOL, is a versatile chiral building block used in organic chemistry. It has a molecular weight of 130.19 .
Molecular Structure Analysis
The molecular structure of 1-(Oxolan-3-yl)propan-2-ol is represented by the formula C7H14O2 .Physical And Chemical Properties Analysis
1-(Oxolan-3-yl)propan-2-ol is a liquid at room temperature .Applications De Recherche Scientifique
Renewable Materials Conversion
The acid-catalyzed condensation of glycerol, a chemical from renewable materials, with various aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols showcases the application of 1-(Oxolan-3-yl)propan-2-ol in renewable materials conversion. This process, utilizing solid acids as heterogeneous catalysts, highlights the potential of deriving novel platform chemicals from renewable resources. The focus on [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives underscores the importance of this compound in the development of sustainable chemical processes (Deutsch, Martin, & Lieske, 2007).
Photoprotective Applications
The study on 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters highlights their role as photoremovable protecting groups, reacting with hydrogen atom or electron donors to release corresponding acids. This suggests the potential use of 1-(Oxolan-3-yl)propan-2-ol derivatives in photoprotective applications, where such mechanisms can be harnessed for controlled release in response to light exposure (Literák, Hroudná, & Klán, 2008).
Synthesis of Oxetan-3-ones
The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, including 1-(Oxolan-3-yl)propan-2-ol, presents a straightforward method for preparing valuable substrates for drug discovery. This process, which proceeds without the exclusion of moisture or air, exemplifies the compound's utility in facilitating the synthesis of structurally complex molecules for pharmaceutical research (Ye, He, & Zhang, 2010).
Corrosion Inhibition
Research into tertiary amines derived from 1,3-di-amino-propan-2-ol, including 1-(Oxolan-3-yl)propan-2-ol derivatives, demonstrates their effectiveness as corrosion inhibitors on carbon steel. These compounds form protective layers on metal surfaces, illustrating the compound's application in materials science for enhancing the durability of metals (Gao, Liang, & Wang, 2007).
Surface Interaction Studies
The investigation of propan-2-ol adsorption and decomposition on carbon and carbon-supported catalysts provides insights into the interactions between 1-(Oxolan-3-yl)propan-2-ol and various surfaces. This research has implications for understanding surface chemistry and developing catalytic processes (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
1-(oxolan-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCTSSAHVLUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)
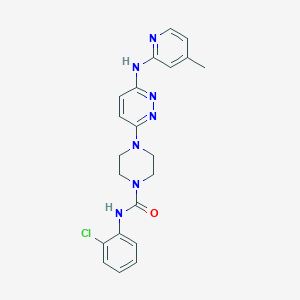
![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)
![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
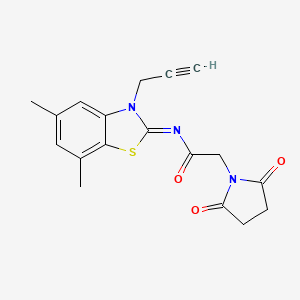
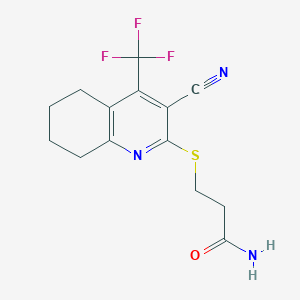
![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)
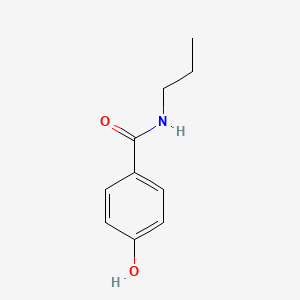

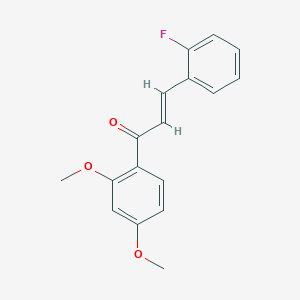
![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide](/img/structure/B2561152.png)
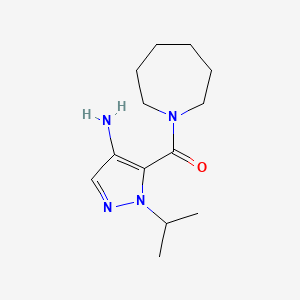
![3-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2561154.png)